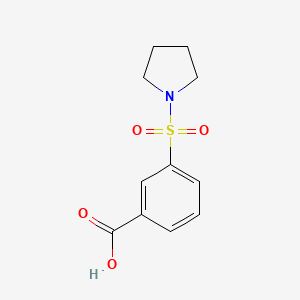

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(Pyrrolidin-1-ylsulfonyl)benzoic acid" is a chemical compound that likely possesses unique properties due to its structural components. The combination of a pyrrolidine ring, a sulfonyl group, and a benzoic acid moiety suggests potential for diverse chemical reactions and interactions.

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step chemical processes, starting from base structures such as benzoic acid derivatives, which are then functionalized with additional groups like pyrrolidine through various chemical reactions including esterification, amidation, or sulfonylation. For instance, the synthesis of pyrrolidine derivatives can involve 1,3-dipolar cycloaddition reactions, or the reaction of benzoic acid with pyrrolidine in the presence of activating agents (Xu Liang, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(Pyrrolidin-1-ylsulfonyl)benzoic acid" typically features significant interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity. For example, the structure of benzoic acid derivatives can display extended networks of hydrogen bonds forming stable crystalline structures (A. Lemmerer & S. Bourne, 2012).

Chemical Reactions and Properties

The presence of the pyrrolidine ring, sulfonyl group, and benzoic acid in the compound suggests it could undergo a variety of chemical reactions, such as nucleophilic substitutions at the sulfonyl group or electrophilic substitutions at the aromatic ring. The reactivity can be significantly influenced by the electron-withdrawing sulfonyl group and the electron-donating pyrrolidine ring.

Physical Properties Analysis

The physical properties of "3-(Pyrrolidin-1-ylsulfonyl)benzoic acid" would be influenced by its molecular structure. The compound is expected to exhibit solid-state properties such as polymorphism, which can affect its melting point, solubility, and other physical characteristics. Hydrogen bonding could play a crucial role in determining its solubility in various solvents (Yasuyoshi Arikawa et al., 2012).

Scientific Research Applications

Co-crystallization and Crystal Structures

The compound's application in co-crystallization is evident in a study where benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1) was used to grow a crystal in a chiral space group, highlighting its role in creating non-centrosymmetric co-crystals (Chesna et al., 2017). Additionally, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) revealed interactions and geometrical parameters essential for understanding molecular arrangements in crystals (Krishnan et al., 2021).

Luminescence and Magnetism in Coordination Polymers

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid derivatives have been utilized in synthesizing lanthanide coordination polymers. These polymers display unique luminescent and magnetic properties, making them of interest in materials science (Hou et al., 2013).

Pharmacological Applications

Though specific details about drug use and dosage are excluded as per the request, it's worth noting that derivatives of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid have been explored for their potential pharmacological properties, such as in the development of novel potassium-competitive acid blockers (Arikawa et al., 2012).

Synthesis and Chemical Properties

The compound plays a role in various synthetic processes. For instance, its derivatives have been used in the cleavage of pi-deficient heterocyclic sulfones, a methodology beneficial for synthetic chemistry (Wnuk et al., 2000). Another study highlights its application in the synthesis of benzoxazoles, showing its utility in constructing biologically important compounds (Song et al., 2013).

properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMCSTKSVWZMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354273 |

Source

|

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid | |

CAS RN |

7326-79-6 |

Source

|

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)